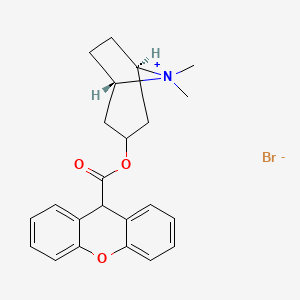

Trantelinium bromide

Beschreibung

Trantelinium bromide (8-methyltropinium bromide xanthene-9-carboxylate) is a quaternary ammonium compound classified as an anticholinergic and spasmolytic agent. Its molecular formula is C₂₃H₂₆NO₃·Br, with a molecular weight of 444.361 g/mol and a complex stereochemical profile featuring three stereocenters . Primarily used to treat gastric ulcers, it acts by inhibiting muscarinic acetylcholine receptors, reducing gastrointestinal motility and secretion. Regulatory records list its UNII as PU7ZDE4YHZ, and it is categorized under HS6 code 293490 for international trade .

Eigenschaften

CAS-Nummer |

4047-34-1 |

|---|---|

Molekularformel |

C23H26BrNO3 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |

InChI |

InChI=1S/C23H26NO3.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;/h3-10,15-17,22H,11-14H2,1-2H3;1H/q+1;/p-1/t15-,16+,17?; |

InChI-Schlüssel |

TYLUYQCKBXQXDS-NDRUTXPUSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Synonyme |

8-methyltropinium bromide xanthene-9- carboxylate Gastrixon trantelinium bromide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trantelinium bromide can be synthesized through a series of chemical reactions involving the combination of specific organic compounds under controlled conditions. One common method involves the reaction of n-butylbromide with tributylamine in acetonitrile under reflux conditions . The resulting solution is then cooled and mixed with water to precipitate the this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under precise temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trantelinium bromide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: In Gegenwart starker Oxidationsmittel kann this compound zu verschiedenen Produkten oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln reduziert werden, um spezifische Derivate zu erhalten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen das Bromidion durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromsäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Trantelinium bromide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und seinem Potenzial als therapeutisches Mittel.

Medizin: Untersucht wegen seines möglichen Einsatzes bei der Behandlung verschiedener gastrointestinaler Störungen und anderer medizinischer Erkrankungen.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Antagonist des muskarinischen Acetylcholinrezeptors wirkt . Diese Hemmung von Acetylcholin reduziert Spasmen im Magen-Darm-Trakt und bietet Linderung der Symptome im Zusammenhang mit Magengeschwüren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das parasympathische Nervensystem und die Hemmung der Acetylcholin-vermittelten Reaktionen.

Ähnliche Verbindungen:

Ipratropiumbromid: Ein weiteres Anticholinergikum, das bei Atemwegserkrankungen eingesetzt wird.

Atropin: Ein bekanntes Anticholinergikum, das in verschiedenen medizinischen Anwendungen eingesetzt wird.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Anwendung bei Magengeschwüren und seiner besonderen chemischen Struktur, die im Vergleich zu anderen Anticholinergika einzigartige pharmakologische Eigenschaften bietet.

Wirkmechanismus

Trantelinium bromide exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor . This inhibition of acetylcholine reduces spasms in the gastrointestinal tract and provides relief from symptoms associated with gastric ulcers. The molecular targets and pathways involved include the parasympathetic nervous system and the inhibition of acetylcholine-mediated responses.

Vergleich Mit ähnlichen Verbindungen

Neuromuscular Blocking Agents: Rocuronium Bromide and Vecuronium Bromide

Structural and Functional Insights :

- Rocuronium bromide (C₃₂H₅₃BrN₂O₄) and vecuronium bromide (C₃₄H₅₇BrN₂O₄) are aminosteroidal neuromuscular blockers used to facilitate endotracheal intubation. Unlike Trantelinium, these compounds act on nicotinic acetylcholine receptors at the neuromuscular junction, inducing paralysis .

- Key Differences :

- Mechanism : Trantelinium targets muscarinic receptors (M₃ subtype) in smooth muscle, while rocuronium/vecuronium block nicotinic receptors in skeletal muscle.

- Applications : Trantelinium is used for gastrointestinal spasm relief, whereas rocuronium/vecuronium are perioperative agents.

- Hemodynamics : Rocuronium and vecuronium exhibit stable hemodynamic profiles compared to depolarizing agents like succinylcholine .

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Target | Therapeutic Use |

|---|---|---|---|---|

| Trantelinium bromide | C₂₃H₂₆NO₃·Br | 444.361 | Muscarinic (M₃) receptors | Gastric ulcers |

| Rocuronium bromide | C₃₂H₅₃BrN₂O₄ | 609.70 | Nicotinic receptors | Anesthesia/intubation |

| Vecuronium bromide | C₃₄H₅₇BrN₂O₄ | 637.73 | Nicotinic receptors | Anesthesia/intubation |

Anticancer Agent: Sepantronium Bromide (YM-155)

Structural and Functional Insights :

- Sepantronium bromide (C₂₀H₁₉BrN₄O₃, MW: 443.29) is a survivin inhibitor with potent antitumor activity. It suppresses survivin protein expression (IC₅₀ = 0.54 nM) and enhances radiation sensitivity in non-small cell lung cancer (NSCLC) cells .

- Key Differences :

- Mechanism : Sepantronium acts via survivin inhibition, while Trantelinium modulates cholinergic signaling.

- Applications : Sepantronium is investigational in oncology, whereas Trantelinium is clinically approved for gastrointestinal disorders.

- Toxicity : Sepantronium’s side effects (e.g., myelosuppression) align with cytotoxic agents, contrasting Trantelinium’s anticholinergic effects (dry mouth, constipation) .

Table 2: Anticancer vs. Anticholinergic Profiles

| Parameter | Sepantronium Bromide | This compound |

|---|---|---|

| Target | Survivin protein | Muscarinic receptors |

| IC₅₀/EC₅₀ | 0.54 nM (PC-3 cells) | Not reported |

| Therapeutic Area | Oncology | Gastroenterology |

| Key Toxicity | Myelosuppression | Anticholinergic effects |

Industrial and Toxicant: Methyl Bromide

Structural and Functional Insights :

- Methyl bromide (CH₃Br) is a volatile halocarbon used as a fumigant and pesticide. Its high toxicity includes neurotoxicity, pulmonary edema, and delayed-onset symptoms (e.g., seizures) .

- Key Differences :

- Chemistry : Methyl bromide is a small, volatile molecule, unlike the large, charged quaternary ammonium structure of Trantelinium.

- Applications : Methyl bromide’s industrial use contrasts starkly with Trantelinium’s medical role.

- Toxicity : Methyl bromide exposure can be fatal, while Trantelinium’s adverse effects are typically manageable (e.g., dry mouth) .

Respiratory Anticholinergic: Tiotropium Bromide

Structural and Functional Insights :

- Tiotropium bromide (C₁₉H₂₂BrNO₄S₂, MW: 490.43) is a long-acting muscarinic antagonist (LAMA) used for COPD. Like Trantelinium, it is a quaternary ammonium compound but targets M₃ receptors in the lungs .

- Key Differences :

- Specificity : Tiotropium has higher affinity for M₁/M₃ receptors in the respiratory tract, while Trantelinium targets gastrointestinal M₃ receptors.

- Pharmacokinetics : Both exhibit poor CNS penetration due to their charged nature, but Tiotropium’s once-daily dosing reflects its prolonged receptor binding .

Inorganic Bromides: Lithium and Strontium Bromides

Structural and Functional Insights :

- Lithium bromide (LiBr) and strontium bromide (SrBr₂) are ionic salts with historical use in sedatives and industrial processes.

- Key Differences: Chemistry: Inorganic bromides lack the organic complexity of Trantelinium.

Q & A

Basic: What are the optimal synthetic pathways for Trantelinium bromide, and how can purity be validated?

Methodological Answer:

this compound synthesis typically involves nucleophilic substitution or quaternization reactions. Key parameters include solvent polarity (e.g., acetonitrile for high dielectric constant), temperature control (60–80°C), and stoichiometric ratios of precursors. Post-synthesis, purity validation requires:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis (C, H, N, Br%) to confirm stoichiometric consistency .

- Mass Spectrometry (MS) for molecular weight verification.

Ensure reproducibility by documenting reaction conditions (e.g., inert atmosphere, reflux duration) and using internal standards during analysis .

Advanced: How can researchers resolve discrepancies in this compound’s pharmacokinetic data across studies?

Methodological Answer:

Discrepancies often arise from variations in analytical methodologies or biological models. To address this:

- Cross-Validate Techniques : Compare HPLC-UV (low-cost, high-throughput) with LC-MS/MS (higher sensitivity for metabolite detection) .

- Standardize Biofluid Sampling : Control for matrix effects (e.g., plasma protein binding) via spike-and-recovery experiments .

- Statistical Meta-Analysis : Apply mixed-effects models to harmonize data from disparate studies, accounting for covariates like dosage regimes or species differences .

Report methodological details (e.g., column type, mobile phase pH) to enable direct comparisons .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

Prioritize assays aligned with hypothesized mechanisms:

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-ligand competition) to measure affinity (IC₅₀) .

- Cytotoxicity Screening : Employ MTT/XTT assays on cell lines (e.g., HEK293) under standardized conditions (pH 7.4, 37°C, 5% CO₂) .

- Solubility Assessment : Conduct shake-flask experiments in PBS (pH 6.8–7.4) with HPLC quantification .

Document buffer composition and incubation times to ensure reproducibility .

Advanced: What strategies mitigate interference from bromide ions in this compound’s bioanalytical quantification?

Methodological Answer:

Bromide ion interference can skew results in biological matrices. Mitigation approaches include:

- Ion-Pair Chromatography : Use tetrabutylammonium phosphate as a pairing agent to separate this compound from free Br⁻ .

- Sample Pre-Treatment : Acidify samples to precipitate proteins, reducing ionic competition .

- Method Validation : Establish specificity via spike-recovery tests (85–115% acceptable range) and calibration curves (R² > 0.995) .

For trace-level analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers Br⁻-specific detection .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Stability studies require:

- Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction (>10% indicates instability) and LC-MS for byproduct identification .

- Statistical Design : Use factorial experiments to assess temperature, humidity, and pH interactions .

Report degradation kinetics (e.g., Arrhenius plots for shelf-life prediction) .

Advanced: What computational models predict this compound’s interaction with biological targets?

Methodological Answer:

Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:

- Docking : Use crystal structures of target receptors (e.g., PDB IDs) to estimate binding free energy (ΔG) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.